molecular formula C36H42O17 B606469 Etoposide toniribate CAS No. 433304-61-1

Etoposide toniribate

Cat. No. B606469
M. Wt: 746.71
InChI Key: FCWSQAKOPTZCOD-OUCIFNFRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAP-7.1 is a DNA topoisomerase inhibitor potentially for the treatment of biliary cancer and non-small cell lung cancer

Scientific Research Applications

Antitumor Agent and Mechanism of Action

Etoposide, from which Etoposide toniribate is derived, is an antitumor agent used for treating various cancers like small cell lung cancer, testicular cancer, and lymphomas. Its antineoplastic activity is linked to its ability to stabilize the DNA-topoisomerase II complex, leading to an increased concentration of double-stranded DNA breaks, which triggers cell death pathways (Méresse et al., 2004).

Genotoxic Effects on Reproductive Cells

Etoposide has been shown to induce chromosomal abnormalities in mouse spermatocytes and stem cell spermatogonia. This suggests implications for reproductive health, particularly in male germ cells, highlighting potential long-term effects on fertility and genetic integrity (Marchetti et al., 2006).

Molecular Mechanisms

The drug's molecular mechanisms include targeting DNA topoisomerase II activities, which lead to DNA breaks and affect several aspects of cell metabolism. Understanding these mechanisms can help improve the drug's efficacy in cancer therapy (Montecucco et al., 2015).

Bioavailability and Pharmacological Enhancement

Research has been conducted to improve the bioavailability of etoposide, considering its erratic pharmacokinetics and the need for dose individualization. Strategies include drug–drug and herb–drug interactions (Najar & Johri, 2014).

Cellular Response to Treatment

The cellular response to etoposide involves activating cell cycle checkpoint pathways and affecting gene expression, including chromatin remodeling and alternative splicing. These insights can enhance our ability to use the drug effectively in cancer treatment (Montecucco & Biamonti, 2007).

Potential Modification Effects of Natural Extracts

Studies indicate that natural extracts, like rosemary aqueous extract, could modulate the toxic effects of etoposide on fertility, DNA fragmentation, and cellular alterations in rats. This opens avenues for mitigating etoposide-induced toxicities (Tousson et al., 2018).

Secondary Leukemia Risks

Etoposide has been associated with therapy-related secondary leukemia, especially involving rearrangements in the MLL gene. Understanding this risk is crucial for assessing therapy strategies in cancer patients (Ezoe, 2012).

Toxicological Evaluation

Etoposide's toxicity has been evaluated in different organisms, like Caenorhabditis elegans and normal murine cells. Such studies help understand the side effects of this drug on non-cancerous cells and organisms (Lee et al., 2017).

properties

CAS RN

433304-61-1

Product Name

Etoposide toniribate

Molecular Formula

C36H42O17

Molecular Weight

746.71

IUPAC Name

4-((5R,5aR,8aR,9S)-9-(((4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-6-oxo-5,5a,6,8,8a,9-hexahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl)-2,6-dimethoxyphenyl ((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) carbonate

InChI

InChI=1S/C36H42O17/c1-15-43-13-25-32(49-15)28(37)29(38)34(50-25)51-30-19-9-22-21(46-14-47-22)8-18(19)26(27-20(30)12-44-33(27)39)16-6-23(41-4)31(24(7-16)42-5)52-35(40)45-10-17-11-48-36(2,3)53-17/h6-9,15,17,20,25-30,32,34,37-38H,10-14H2,1-5H3/t15?,17?,20-,25+,26+,27-,28+,29+,30+,32+,34-/m0/s1

InChI Key

FCWSQAKOPTZCOD-OUCIFNFRSA-N

SMILES

O=C(OC1=C(OC)C=C([C@H]2[C@]3([H])[C@@](COC3=O)([H])[C@H](O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO5)O4)OC5C)O)O)C6=C2C=C7OCOC7=C6)C=C1OC)OCC8OC(C)(C)OC8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CAP-7.1;  CAP7.1;  CAP 7.1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etoposide toniribate
Reactant of Route 2
Etoposide toniribate
Reactant of Route 3
Etoposide toniribate
Reactant of Route 4
Etoposide toniribate
Reactant of Route 5
Etoposide toniribate
Reactant of Route 6
Etoposide toniribate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.